MI-1481

説明

BenchChem offers high-quality MI-1481 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MI-1481 including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C29H30F3N7O2S |

|---|---|

分子量 |

597.7 g/mol |

IUPAC名 |

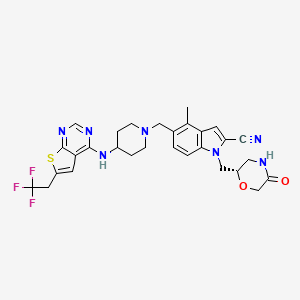

4-methyl-1-[[(2S)-5-oxomorpholin-2-yl]methyl]-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile |

InChI |

InChI=1S/C29H30F3N7O2S/c1-17-18(2-3-25-23(17)8-20(11-33)39(25)14-21-12-34-26(40)15-41-21)13-38-6-4-19(5-7-38)37-27-24-9-22(10-29(30,31)32)42-28(24)36-16-35-27/h2-3,8-9,16,19,21H,4-7,10,12-15H2,1H3,(H,34,40)(H,35,36,37)/t21-/m0/s1 |

InChIキー |

JTUOGOXWKQAKOR-NRFANRHFSA-N |

異性体SMILES |

CC1=C(C=CC2=C1C=C(N2C[C@@H]3CNC(=O)CO3)C#N)CN4CCC(CC4)NC5=C6C=C(SC6=NC=N5)CC(F)(F)F |

正規SMILES |

CC1=C(C=CC2=C1C=C(N2CC3CNC(=O)CO3)C#N)CN4CCC(CC4)NC5=C6C=C(SC6=NC=N5)CC(F)(F)F |

製品の起源 |

United States |

Foundational & Exploratory

MI-1481: A Deep Dive into its Mechanism of Action in MLL-Rearranged Leukemia

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Leukemias characterized by rearrangements of the Mixed-Lineage Leukemia (MLL) gene, also known as KMT2A, represent a significant clinical challenge, particularly in pediatric and infant cases, and are associated with a poor prognosis.[1][2] These rearrangements result in the formation of oncogenic MLL fusion proteins that drive leukemogenesis by aberrantly activating the transcription of key target genes, including HOXA9 and MEIS1.[3][4] A critical dependency for the oncogenic function of MLL fusion proteins is their interaction with the protein menin.[1][5] This interaction has emerged as a promising therapeutic target, leading to the development of small molecule inhibitors. MI-1481 is a highly potent and selective small-molecule inhibitor of the menin-MLL interaction, demonstrating significant promise in preclinical models of MLL-rearranged (MLL-r) leukemia.[3][5][6] This technical guide provides an in-depth overview of the mechanism of action of MI-1481, supported by quantitative data, experimental methodologies, and visual diagrams.

Core Mechanism of Action

MI-1481 functions by directly disrupting the protein-protein interaction (PPI) between menin and the MLL fusion protein.[5] Menin acts as a scaffold, tethering the MLL fusion protein to chromatin at target gene loci, which is essential for the aberrant gene expression program that drives leukemogenesis.[4] MI-1481 binds to a pocket on the surface of menin that is critical for its interaction with MLL.[5] By occupying this pocket, MI-1481 sterically hinders the binding of the MLL fusion protein, leading to its displacement from chromatin.

The dissociation of the MLL fusion protein from its target genes results in the downregulation of their transcription.[3][6] This primarily affects the expression of key downstream targets, HOXA9 and MEIS1, which are master regulators of hematopoietic stem cell identity and are aberrantly overexpressed in MLL-r leukemia.[3][4][6] The suppression of these oncogenic drivers leads to the inhibition of leukemic cell proliferation, induction of apoptosis, and promotion of cellular differentiation.[3]

Quantitative Data

The potency and selectivity of MI-1481 have been characterized through various in vitro assays. The following tables summarize the key quantitative data for MI-1481 and related compounds.

Table 1: In Vitro Inhibitory Activity of MI-1481

| Assay Type | Target | IC50 (nM) | Reference |

| Fluorescence Polarization | Menin-MLL1 Interaction | 3.6 | [3][5][6][7][8] |

Table 2: Cellular Activity of MI-1481 in MLL-Rearranged Leukemia Cell Lines

| Cell Line | MLL Fusion | GI50 (nM) | Reference |

| MV4;11 | MLL-AF4 | 36 | [6] |

| MOLM13 | MLL-AF9 | 61 | [6] |

| Murine bone marrow cells transformed with MLL-AF9 | MLL-AF9 | 34 | [6] |

Signaling Pathways and Experimental Workflows

Mechanism of Action of MI-1481

The following diagram illustrates the core mechanism of action of MI-1481 in disrupting the menin-MLL interaction and its downstream consequences.

Caption: MI-1481 disrupts the Menin-MLL fusion interaction, blocking leukemogenesis.

Experimental Workflow: Co-Immunoprecipitation

This diagram outlines a typical workflow for a co-immunoprecipitation (Co-IP) experiment to validate the disruption of the menin-MLL interaction by MI-1481.

References

- 1. Aberrant chromatin at genes encoding stem cell regulators in human mixed-lineage leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Direct targeted therapy for MLL‐fusion‐driven high‐risk acute leukaemias - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Upregulation of Meis1 and HoxA9 in acute lymphocytic leukemias with the t(4 : 11) abnormality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. HOXA9 promotes MYC-mediated leukemogenesis by maintaining gene expression for multiple anti-apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: MI-1481 and its Binding Affinity to Menin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of MI-1481 to menin, a critical interaction in the development of certain leukemias. The document details the quantitative binding data, the experimental protocols used for its determination, and the underlying signaling pathway, offering valuable insights for researchers in oncology and drug discovery.

Core Data Presentation: Binding Affinity of MI-1481 to Menin

MI-1481 is a highly potent small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction.[1][2][3][4][5] Its binding affinity has been characterized by multiple biophysical and biochemical assays, demonstrating a strong and specific interaction with menin. The key quantitative data are summarized in the table below.

| Parameter | Value | Method | Reference |

| IC50 | 3.6 nM | Fluorescence Polarization (FP) Competition Assay | [1][2][3][4][5][6] |

| Kd | ~9 nM | Bio-Layer Interferometry (BLI) | [1] |

IC50 (Half-maximal inhibitory concentration): This value represents the concentration of MI-1481 required to inhibit 50% of the menin-MLL interaction in vitro. The low nanomolar IC50 highlights the potent inhibitory activity of MI-1481.[1][2][3][4][5][6]

Kd (Dissociation constant): This value reflects the equilibrium dissociation constant between MI-1481 and menin, with a lower Kd indicating a stronger binding affinity. The single-digit nanomolar Kd value confirms the high-affinity binding of MI-1481 to its target.[1]

Experimental Protocols

The determination of the binding affinity of MI-1481 to menin involved the following key experimental methodologies:

Fluorescence Polarization (FP) Competition Assay

This assay is a common method to study molecular interactions in solution. It measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.

Principle: A small, fluorescently labeled peptide derived from MLL (fluorescein-labeled MLL4-43) is used as a probe.[1] When this probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger menin protein, the tumbling rate of the probe slows down significantly, leading to an increase in fluorescence polarization. In the competition assay, increasing concentrations of an unlabeled inhibitor, such as MI-1481, are added to the pre-formed menin-probe complex. The inhibitor competes with the labeled probe for binding to menin, causing the displacement of the probe and a subsequent decrease in fluorescence polarization. The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration.

Detailed Methodology:

-

Reagents and Materials:

-

Purified recombinant human menin protein.

-

Fluorescein-labeled MLL4-43 peptide (FLSN-MLL4–43) as the fluorescent probe.[1]

-

MI-1481 compound of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl, 1 mM TCEP, 0.05% BSA, 0.01% Tween-20).[3]

-

Black, low-volume 384-well microplates.

-

A microplate reader capable of measuring fluorescence polarization.

-

-

Assay Procedure:

-

A fixed concentration of menin (e.g., 4 nM) and FLSN-MLL4–43 (e.g., 4 nM) are pre-incubated in the assay buffer to form the complex.[3]

-

Serial dilutions of MI-1481 are prepared and added to the wells of the microplate.

-

The menin/FLSN-MLL4–43 complex is then added to the wells containing the inhibitor.

-

The plate is incubated at room temperature to allow the binding to reach equilibrium.

-

Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters (e.g., 485 nm for excitation and 535 nm for emission for fluorescein).

-

The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

-

Bio-Layer Interferometry (BLI)

BLI is a label-free optical biosensing technique used to measure real-time biomolecular interactions. It provides kinetic data on association (kon) and dissociation (koff) rates, from which the dissociation constant (Kd) can be calculated.

Principle: One of the interacting molecules (ligand) is immobilized on the surface of a biosensor tip. The biosensor is then dipped into a solution containing the other interacting molecule (analyte). As the analyte binds to the immobilized ligand, the thickness of the biological layer on the sensor tip increases, causing a wavelength shift in the reflected light, which is detected in real-time. The rate of this shift provides the association rate. Subsequently, moving the biosensor to a buffer-only solution allows for the measurement of the dissociation of the analyte, providing the dissociation rate. The Kd is then calculated as the ratio of koff to kon.

Detailed Methodology:

-

Reagents and Materials:

-

Assay Procedure:

-

Immobilization: SSA biosensors are hydrated in the assay buffer and then loaded with biotinylated menin (e.g., 200 nM) until a stable baseline is achieved.[3]

-

Baseline: The loaded biosensors are moved to wells containing only the assay buffer to establish a baseline reading.

-

Association: The biosensors are then moved to wells containing different concentrations of MI-1481 to monitor the association phase in real-time.

-

Dissociation: After the association phase, the biosensors are moved back to the buffer-only wells to monitor the dissociation of MI-1481 from menin.

-

Data Analysis: The resulting sensorgrams are analyzed using the instrument's software to determine the on-rate (kon), off-rate (koff), and the dissociation constant (Kd).

-

Mandatory Visualizations

Experimental Workflow: Binding Affinity Determination

Caption: Workflow for determining the binding affinity of MI-1481 to menin.

Signaling Pathway: Menin-MLL Interaction and Inhibition by MI-1481

Caption: The menin-MLL signaling pathway and its inhibition by MI-1481.

Mechanism of Action of MI-1481

In many forms of acute leukemia, chromosomal translocations lead to the formation of MLL fusion proteins.[1] These oncogenic fusion proteins require interaction with the scaffold protein menin to drive the expression of key target genes, such as HOXA9 and MEIS1, which are critical for leukemogenesis.[6][7] Menin acts as a crucial cofactor, tethering the MLL fusion protein to chromatin at the promoter regions of these target genes. This leads to aberrant gene expression and the uncontrolled proliferation of leukemic cells.

MI-1481 is a potent and selective inhibitor of this critical protein-protein interaction.[1][5] By binding to a deep hydrophobic pocket on the surface of menin, MI-1481 physically blocks the binding of the MLL fusion protein. This disruption of the menin-MLL complex prevents the recruitment of the fusion protein to its target genes. As a result, the expression of oncogenic genes like HOXA9 and MEIS1 is downregulated, leading to the inhibition of leukemic cell growth and the induction of cellular differentiation.[7] The high binding affinity of MI-1481 for menin is a key determinant of its potent anti-leukemic activity.

References

- 1. Menin as a Hub Controlling Mixed Lineage Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Menin in Acute Myeloid Leukemia: Therapeutic Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

MI-1481: A Potent Inhibitor of MLL1 Fusion Proteins for Leukemia Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Chromosomal translocations involving the Mixed Lineage Leukemia (MLL1) gene give rise to aggressive acute leukemias with a grim prognosis. The resulting MLL1 fusion proteins are key drivers of leukemogenesis, and their oncogenic activity is critically dependent on the interaction with the scaffold protein menin. This dependency presents a compelling therapeutic target. MI-1481 has emerged as a highly potent, small-molecule inhibitor of the menin-MLL1 interaction. This technical guide provides a comprehensive overview of the core biology of MLL1 fusion proteins, the mechanism of action of MI-1481, detailed experimental protocols for its evaluation, and a summary of its preclinical efficacy.

Introduction: The Role of MLL1 Fusion Proteins in Leukemia

The MLL1 gene, located on chromosome 11q23, is a frequent target of chromosomal translocations in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). These translocations generate chimeric MLL1 fusion proteins that retain the N-terminal portion of MLL1, including the menin-binding motif, fused to one of over 70 different partner proteins.

These MLL1 fusion oncoproteins drive leukemogenesis by aberrantly activating the expression of key target genes, most notably the HOXA9 and MEIS1 homeobox genes.[1][2][3][4] This sustained overexpression blocks hematopoietic differentiation and promotes uncontrolled proliferation of leukemia cells.[5] The interaction between the N-terminus of the MLL1 fusion protein and menin is essential for the recruitment of the fusion protein to its target gene promoters and for its oncogenic activity.[6][7] Therefore, disrupting this protein-protein interaction (PPI) represents a promising therapeutic strategy for MLL-rearranged leukemias.

MI-1481: A Highly Potent Menin-MLL1 Interaction Inhibitor

MI-1481 is a thienopyrimidine-based small molecule designed to specifically inhibit the menin-MLL1 interaction.[8] It represents a significant advancement over earlier generation inhibitors, demonstrating sub-nanomolar potency in biochemical assays.[5][8]

Mechanism of Action

MI-1481 competitively binds to a hydrophobic pocket on menin that is recognized by the N-terminal region of MLL1 and MLL1 fusion proteins. This direct binding physically obstructs the interaction between menin and the MLL1 fusion oncoprotein. The disruption of this critical interaction leads to the eviction of the MLL1 fusion protein complex from the chromatin of target genes.[9]

The subsequent loss of the MLL1 fusion protein at these sites results in the transcriptional repression of downstream target genes, including HOXA9 and MEIS1.[10] The downregulation of these key oncogenic drivers triggers a cascade of cellular events, including the inhibition of proliferation, induction of myeloid differentiation, and ultimately, apoptosis of the leukemic cells.[11]

Quantitative Data on MI-1481 Activity

The following tables summarize the key quantitative data demonstrating the potent and selective activity of MI-1481 and its analogs against MLL-rearranged leukemia.

Table 1: In Vitro Inhibitory Activity of MI-1481

| Assay Type | Target | Cell Line | IC50 / GI50 (nM) | Reference |

| Fluorescence Polarization | Menin-MLL1 Interaction | - | 3.6 | [5][8] |

| Cell Growth Inhibition | MLL-AF4 | MV4;11 | 36 | [5] |

| Cell Growth Inhibition | MLL-AF9 | MOLM-13 | 61 | [5] |

| Cell Growth Inhibition | MLL-AF9 transformed murine bone marrow cells | - | 34 | [5] |

Table 2: In Vivo Efficacy of Menin-MLL Inhibitors in Xenograft Models

| Compound | Leukemia Model | Dosing Schedule | Outcome | Reference |

| MI-1481 analog (MI-3454) | MV4;11 (MLL-AF4) Xenograft | 120 mg/kg, b.i.d., p.o. | Leukemia regression | [6][7][12] |

| MI-1481 analog (MI-3454) | MOLM-13 (MLL-AF9) Xenograft | 100 mg/kg, b.i.d., p.o. | Markedly prolonged survival | [6][7][12] |

| MI-503 (analog) | MV4;11 (MLL-AF4) Xenograft | 60 mg/kg, q.d., p.o. | Significant tumor growth inhibition | [11] |

| MI-463 (analog) | MLL-AF9 murine model | - | ~70% increase in median survival | [11] |

Table 3: Pharmacokinetic Parameters of MI-1481 Analogs in Mice

| Compound | Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) | Reference |

| MI-503 | Oral (p.o.) | 30 | ~1500 | ~2 | ~4 | ~75 | [13] |

| MI-463 | Oral (p.o.) | 100 | ~2500 | ~1 | ~3 | ~45 | [13] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of MI-1481.

Fluorescence Polarization (FP) Assay for Menin-MLL1 Interaction

This assay quantitatively measures the ability of a compound to inhibit the interaction between menin and a fluorescently labeled MLL1 peptide.[14][15][16][17]

Materials:

-

Purified recombinant human menin protein.

-

Fluorescein-labeled MLL1 peptide (e.g., FLSN-MLL).

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.1% BSA.

-

MI-1481 or other test compounds dissolved in DMSO.

-

384-well, black, flat-bottom plates.

-

Fluorescence polarization plate reader.

Protocol:

-

Prepare a solution of menin protein and the fluorescently labeled MLL1 peptide in the assay buffer. The final concentrations should be optimized for a stable and robust FP signal.

-

Serially dilute the test compounds in DMSO and then into the assay buffer to achieve the desired concentration range.

-

Add a small volume of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add the menin/fluorescent peptide mix to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for fluorescein (e.g., 485 nm excitation, 535 nm emission).

-

The decrease in polarization signal is indicative of the displacement of the fluorescent peptide from menin by the inhibitor.

-

Calculate the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

MTT Cell Viability Assay

This colorimetric assay assesses the effect of MI-1481 on the metabolic activity of leukemia cells, which is an indicator of cell viability and proliferation.[18][19][20]

Materials:

-

MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13).

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

MI-1481 or other test compounds.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

-

96-well clear, flat-bottom plates.

-

Microplate spectrophotometer.

Protocol:

-

Seed the leukemia cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Prepare serial dilutions of MI-1481 in the culture medium.

-

Add 100 µL of the diluted compound or medium with DMSO (vehicle control) to the respective wells.

-

Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

-

Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

Co-Immunoprecipitation (Co-IP)

This technique is used to demonstrate that MI-1481 disrupts the interaction between menin and MLL1 fusion proteins within a cellular context.[9][21][22][23][24]

Materials:

-

HEK293T cells or a relevant leukemia cell line.

-

Expression vector for a tagged MLL1 fusion protein (e.g., FLAG-MLL-AF9).

-

Transfection reagent.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Antibody against the tag (e.g., anti-FLAG antibody) or against menin.

-

Protein A/G magnetic beads or agarose beads.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., SDS-PAGE sample buffer).

-

Western blot reagents and antibodies against menin and the MLL1 fusion protein.

Protocol:

-

Transfect HEK293T cells with the expression vector for the tagged MLL1 fusion protein.

-

After 24-48 hours, treat the cells with MI-1481 or DMSO for a specified duration.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Incubate the clarified lysates with the primary antibody (e.g., anti-FLAG) overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against menin and the MLL1 fusion protein tag. A decrease in the co-precipitated menin in the MI-1481-treated sample compared to the control indicates disruption of the interaction.

Quantitative Real-Time PCR (qRT-PCR)

This method is used to quantify the changes in the expression of MLL1 fusion target genes, such as HOXA9 and MEIS1, upon treatment with MI-1481.[4][25]

Materials:

-

MLL-rearranged leukemia cells.

-

MI-1481.

-

RNA extraction kit.

-

cDNA synthesis kit.

-

qPCR master mix.

-

Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB).

-

Real-time PCR instrument.

Protocol:

-

Treat the leukemia cells with MI-1481 or DMSO for the desired time period.

-

Isolate total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target genes and the housekeeping gene.

-

Run the qPCR reaction in a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in the MI-1481-treated samples compared to the control, normalized to the housekeeping gene.

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical workflow for the evaluation of a menin-MLL1 inhibitor like MI-1481.

References

- 1. youtube.com [youtube.com]

- 2. ascopubs.org [ascopubs.org]

- 3. Upregulation of Meis1 and HoxA9 in acute lymphocytic leukemias with the t(4 : 11) abnormality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bitesizebio.com [bitesizebio.com]

- 10. mdpi.com [mdpi.com]

- 11. 2minutemedicine.com [2minutemedicine.com]

- 12. researchgate.net [researchgate.net]

- 13. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 14. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [Table, Assays]. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Screening for Inhibitors Targeting the Menin-MLL Interaction in MLL Related Leuke - Jolanta Grembecka [grantome.com]

- 18. texaschildrens.org [texaschildrens.org]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. assaygenie.com [assaygenie.com]

- 22. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 23. Native Co-immunoprecipitation Assay to Identify Interacting Partners of Chromatin-associated Proteins in Mammalian Cells [en.bio-protocol.org]

- 24. 共免疫沈降法 (Co-IP) | Thermo Fisher Scientific - JP [thermofisher.com]

- 25. Hoxa9 and Meis1 Are Key Targets for MLL-ENL-Mediated Cellular Immortalization - PMC [pmc.ncbi.nlm.nih.gov]

Structural Basis of MI-1481 Interaction with Menin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and molecular basis of the interaction between the small molecule inhibitor MI-1481 and the protein menin. The content herein is curated for an audience with a strong background in biochemistry, structural biology, and drug discovery.

Executive Summary

The interaction between menin and Mixed Lineage Leukemia (MLL) proteins is a critical driver in certain types of acute leukemia.[1] Small molecule inhibitors that disrupt this protein-protein interaction (PPI) represent a promising therapeutic strategy. MI-1481 is a highly potent, reversible inhibitor of the menin-MLL interaction, demonstrating low nanomolar efficacy in biochemical and cellular assays.[1][2][3] This document details the structural underpinnings of this potent inhibition, provides comprehensive quantitative data on its binding affinity, and outlines the key experimental protocols used in its characterization.

The Menin-MLL Interaction Signaling Pathway

Menin acts as a scaffold protein, and its interaction with MLL fusion proteins is crucial for the recruitment of the histone methyltransferase complex to target genes, such as HOXA9 and MEIS1.[4] This leads to the aberrant expression of these genes, driving leukemogenesis. MI-1481 functions by competitively binding to the MLL binding pocket on menin, thereby preventing the interaction with MLL and subsequent downstream oncogenic signaling.

Caption: Signaling pathway of the Menin-MLL interaction and its inhibition by MI-1481.

Quantitative Data Summary

The following tables summarize the key quantitative data for MI-1481 and related compounds in their interaction with menin.

Table 1: Biochemical and Cellular Activity of Menin-MLL Inhibitors

| Compound | IC50 (nM) [Menin-MLL FP Assay] | Kd (nM) [Menin Binding] | GI50 (nM) [MLL-AF9 Cells] |

| MI-1481 | 3.6[1][2] | 9[1] | 50[1] |

| MI-503 | 33[1] | 24[1] | 220[1] |

| MI-463 | 32[1] | ~10[1] | 230[1] |

| MI-1482 (R-enantiomer) | >1000[1] | Not Determined | >10000[1] |

Table 2: Crystallographic Data for Menin-MI-1481 Complex

| PDB ID | Resolution (Å) | R-Value Work | R-Value Free |

| 6BXY | 1.82 | 0.174 | 0.213 |

Structural Basis of High-Affinity Interaction

The high potency of MI-1481 is a direct result of its optimized interactions within the MLL binding pocket of menin, as revealed by the co-crystal structure (PDB: 6BXY).[1] Key interactions include:

-

Hydrogen Bonding: A crucial hydrogen bond is formed between the morpholinone ring of MI-1481 and the side chain of Glu366 in menin.[1]

-

Hydrophobic Interactions: The thienopyrimidine core and the indole moiety of MI-1481 are buried deep within a hydrophobic pocket, making extensive van der Waals contacts.

-

Shape Complementarity: The overall conformation of MI-1481 exhibits a high degree of shape complementarity with the menin binding cleft, which is also occupied by the MLL peptide.

These favorable interactions contribute to a slower dissociation rate for MI-1481 compared to its predecessors like MI-503, resulting in a lower dissociation constant (Kd) and higher inhibitory potency.[1]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the MI-1481-menin interaction are provided below.

Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the IC50 value of inhibitors for the menin-MLL interaction.

-

Principle: A fluorescein-labeled MLL peptide (tracer) will emit polarized light when bound to the much larger menin protein. Unlabeled inhibitors compete with the tracer for binding to menin, causing a decrease in fluorescence polarization.

-

Protocol:

-

Prepare a buffer solution of 50 mM Tris, pH 7.5, 50 mM NaCl, and 1 mM TCEP.

-

In a 384-well plate, add 4 nM of fluorescein-labeled MLL4-43 peptide (FLSN-MLL4-43) and 4 nM of purified human menin to each well.

-

Add varying concentrations of MI-1481 (or other test compounds) to the wells.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure fluorescence polarization using a plate reader with excitation at 485 nm and emission at 535 nm.

-

Calculate IC50 values by fitting the data to a four-parameter variable slope model.

-

Bio-Layer Interferometry (BLI)

BLI is employed to determine the binding kinetics (association and dissociation rates) and the equilibrium dissociation constant (Kd).

-

Principle: Biotinylated menin is immobilized on a streptavidin-coated biosensor tip. The binding of an inhibitor to the immobilized menin causes a change in the optical thickness at the sensor surface, which is measured in real-time.

-

Protocol:

-

Prepare an assay buffer consisting of 50 mM Tris, pH 7.5, 50 mM NaCl, 1 mM TCEP, 0.05% BSA, and 0.01% Tween-20.

-

Hydrate Super Streptavidin (SSA) biosensors in the assay buffer.

-

Immobilize 200 nM of biotinylated human menin onto the SSA biosensors.

-

Establish a baseline by dipping the sensors into the assay buffer.

-

Transfer the sensors to wells containing various concentrations of MI-1481 to measure the association phase.

-

Transfer the sensors back to wells with only the assay buffer to measure the dissociation phase.

-

Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and calculate the dissociation constant (Kd = kd/ka).

-

Co-crystallization of Menin-MI-1481 Complex

This procedure is used to obtain crystals of the protein-inhibitor complex for X-ray diffraction studies.

-

Principle: Creating a supersaturated solution of the menin-MI-1481 complex under specific conditions allows for the formation of well-ordered crystals suitable for structural analysis.

-

Protocol:

-

Purify human menin to a high degree of homogeneity.

-

Concentrate the purified menin to 2.5 mg/mL.

-

Incubate the menin solution with MI-1481 at a 1:3 molar ratio (protein:inhibitor).

-

Perform crystallization trials using the sitting-drop vapor diffusion technique at 10 °C.

-

The crystallization condition for the menin-MI-1481 complex is 0.2 M ammonium acetate, 0.1 M HEPES pH 7.5, and 25% w/v PEG 3350.

-

Harvest the crystals and transfer them to a cryo-protectant solution containing 20% PEG550 MME before flash-cooling in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Experimental and Logic Workflows

The following diagrams illustrate the workflows for inhibitor characterization and structure-based drug design.

Caption: Workflow for the biochemical and structural characterization of MI-1481.

Caption: The iterative cycle of structure-based drug design leading to MI-1481.

References

- 1. Discovery of M-1121 as an orally active covalent inhibitor of menin-MLL interaction capable of achieving complete and long-lasting tumor regression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

MI-1481: A Potent Menin-MLL Inhibitor and its Impact on HOXA9 and MEIS1 Gene Expression in Acute Leukemia

Abstract: This technical guide provides an in-depth analysis of MI-1481, a highly potent small-molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. A hallmark of MLL-rearranged (MLL-r) acute leukemias is the aberrant overexpression of specific homeobox (HOX) genes, particularly HOXA9, and its cofactor MEIS1, which are critical drivers of leukemogenesis. MI-1481 effectively disrupts the Menin-MLL interaction, leading to the transcriptional repression of HOXA9 and MEIS1. This guide details the mechanism of action of MI-1481, presents quantitative data on its effects on gene expression and cell viability, outlines key experimental protocols, and provides visual diagrams of the relevant biological pathways and workflows. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and hematology.

Core Mechanism of Action: Disrupting the Menin-MLL Axis

In acute leukemias characterized by MLL rearrangements, the MLL gene is fused to one of over 60 different partner genes.[1] The resulting MLL fusion protein is a potent oncogenic driver. However, its ability to transform hematopoietic cells and drive the leukemic transcriptional program is critically dependent on its interaction with the nuclear protein Menin.[2][3]

Menin acts as an essential cofactor, tethering the MLL fusion protein complex to chromatin at specific target gene loci, including the promoters of HOXA9 and MEIS1.[4][5] This recruitment is necessary to maintain the high levels of gene expression that block cell differentiation and promote proliferation.[2][6]

MI-1481 is a thienopyrimidine compound designed to specifically and potently inhibit the interaction between Menin and MLL.[7][8] By binding to a deep pocket on the surface of Menin that is normally occupied by MLL, MI-1481 physically prevents the formation of the oncogenic Menin-MLL fusion protein complex.[8][9] This disruption leads to the eviction of the complex from chromatin, resulting in the downregulation of key target genes like HOXA9 and MEIS1 and a subsequent reversal of the leukemic state.[4][7][10] MI-1481 is a highly potent inhibitor of this interaction, with a reported IC50 of 3.6 nM.[8][10][11]

Quantitative Effects of MI-1481

Downregulation of HOXA9 and MEIS1 Gene Expression

Treatment of MLL-rearranged leukemia cells with MI-1481 leads to a significant and dose-dependent reduction in the mRNA levels of HOXA9 and MEIS1. This effect is a direct consequence of disrupting the Menin-MLL complex at the promoters of these genes. While specific fold-change data for MI-1481 is not detailed in the provided literature, its predecessor compounds demonstrated substantial effects. For instance, MI-2-2, a related Menin-MLL inhibitor, reduced Hoxa9 and Meis1 expression by approximately 80% in a mouse model.[7] MI-1481 has been shown to effectively downregulate these same target genes in human MLL leukemia cell lines.[4][7][10]

| Cell Line | MI-1481 Concentration | Treatment Duration | Effect on HOXA9 and MEIS1 Expression | Reference |

| MV4;11 (MLL-AF4) | 100 nM | Not Specified | Significant downregulation | [4][10] |

| MV4;11 (in vivo) | Not Specified | 6 days | Reduced expression in cells from bone marrow and spleen | [7] |

Inhibition of Leukemic Cell Growth

The reduction in the expression of the critical oncogenes HOXA9 and MEIS1 translates to potent anti-leukemic activity. MI-1481 selectively inhibits the growth of leukemia cells harboring MLL rearrangements while having minimal effect on cells without these translocations.[4] This specificity underscores its on-target mechanism of action.

| Cell Line | MLL Status | GI50 (Growth Inhibition 50%) | Reference |

| MV4;11 | MLL-AF4 | 36 nM | [10][11] |

| MOLM-13 | MLL-AF9 | 61 nM | [10][11] |

| Murine Bone Marrow (MLL-AF9 transformed) | MLL-AF9 | 34 nM | [10] |

| K562 | No MLL translocation | > 6 µM | [4][11] |

| U-937 | No MLL translocation | > 6 µM | [4][11] |

In addition to inhibiting proliferation, MI-1481 induces differentiation of leukemic cells, as evidenced by an increased expression of the myeloid differentiation marker CD11b.[7]

Experimental Protocols

Cell Culture and Compound Treatment

-

Cell Lines: Human acute myeloid leukemia (AML) cell lines with MLL rearrangements, such as MV4;11 (harboring MLL-AF4) and MOLM-13 (harboring MLL-AF9), are commonly used.[10][11] Cell lines without MLL translocations, like K562 and U-937, serve as negative controls.[4][11]

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

MI-1481 Treatment: MI-1481 is dissolved in DMSO to create a stock solution. For experiments, the stock is diluted in culture medium to the desired final concentrations (e.g., 10 nM to 1 µM). An equivalent volume of DMSO is added to control cells.

-

Incubation: Cells are incubated with the compound for specified periods (e.g., 24, 48, 72 hours) before being harvested for downstream analysis.

Gene Expression Analysis: Quantitative RT-PCR (qRT-PCR)

This protocol is used to quantify the mRNA levels of HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.[12]

-

RNA Isolation: Total RNA is extracted from MI-1481-treated and control cells using an RNA purification kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription (cDNA Synthesis): Approximately 1 µg of total RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and random primers or oligo(dT) primers.[13]

-

qPCR Reaction: The qPCR reaction is prepared by mixing the synthesized cDNA with a qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green) and gene-specific primers for HOXA9, MEIS1, and the housekeeping gene.

-

Thermocycling and Data Analysis: The reaction is run on a qPCR instrument. The cycling program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[13] The relative expression of the target genes is calculated using the delta-delta Ct (ΔΔCt) method, normalizing to the housekeeping gene and relative to the vehicle-treated control.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if MI-1481 treatment reduces the physical association of the Menin-MLL fusion protein complex with the promoter regions of its target genes, HOXA9 and MEIS1.[14][15]

-

Cross-linking: Cells treated with MI-1481 or vehicle are incubated with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Cells are lysed, and the nuclei are isolated. The chromatin is then sheared into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific to a component of the complex (e.g., anti-Menin or an antibody against the MLL N-terminus).[16] Protein A/G magnetic beads are used to pull down the antibody-protein-DNA complexes.

-

Washing and Elution: The beads are washed to remove non-specific binding. The protein-DNA complexes are then eluted from the beads.

-

Reverse Cross-linking: The cross-links are reversed by heating, and the proteins are digested with proteinase K.

-

DNA Purification: The DNA is purified from the sample.

-

Analysis: The amount of target DNA (e.g., HOXA9 promoter) in the immunoprecipitated sample is quantified using qPCR with primers flanking the known binding sites. A reduction in the qPCR signal in MI-1481-treated cells compared to control indicates reduced binding of the complex.

References

- 1. Targeting epigenetic programs in MLL-rearranged leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Rewiring the Epigenetic Networks in MLL-Rearranged Leukemias: Epigenetic Dysregulation and Pharmacological Interventions [frontiersin.org]

- 3. web.stanford.edu [web.stanford.edu]

- 4. mdpi.com [mdpi.com]

- 5. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Direct and Indirect Targeting of HOXA9 Transcription Factor in Acute Myeloid Leukemia [mdpi.com]

- 8. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MI-1481 |CAS:1887178-64-4 Probechem Biochemicals [probechem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. mcgill.ca [mcgill.ca]

- 14. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mixed-Lineage Leukemia Fusions and Chromatin in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Discovery and Development of MI-1481: A Potent Inhibitor of the Menin-MLL1 Interaction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acute leukemias characterized by rearrangements of the Mixed Lineage Leukemia (MLL) gene are aggressive hematological malignancies with a poor prognosis. The oncogenic activity of MLL fusion proteins is critically dependent on their interaction with the protein menin. This interaction represents a key therapeutic target, and significant efforts have been dedicated to developing small molecule inhibitors to disrupt this protein-protein interaction (PPI). MI-1481 has emerged as a highly potent, reversible inhibitor of the menin-MLL1 interaction, demonstrating significant promise in preclinical models of MLL-rearranged leukemia.[1][2] This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of MI-1481.

Core Data Summary

The following tables summarize the key quantitative data for MI-1481 and its precursors, providing a comparative overview of their potency and cellular activity.

Table 1: In Vitro Inhibitory Activity

| Compound | Target | Assay Type | IC50 (nM) | Reference Compound(s) |

| MI-1481 | Menin-MLL1 Interaction | Fluorescence Polarization | 3.6 | MI-463, MI-503 |

| MI-463 | Menin-MLL1 Interaction | Fluorescence Polarization | ~32-33 | - |

| MI-503 | Menin-MLL1 Interaction | Fluorescence Polarization | ~32-33 | - |

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the menin-MLL1 interaction.[3]

Table 2: Cellular Activity in MLL-Rearranged Leukemia Cell Lines

| Compound | Cell Line | MLL Fusion Protein | Assay Type | GI50 (nM) |

| MI-1481 | MV4;11 | MLL-AF4 | MTT Assay | 36 |

| MI-1481 | MOLM13 | MLL-AF9 | MTT Assay | 61 |

| MI-463 | Murine MLL-AF9 transformed cells | MLL-AF9 | MTT Assay | 230 |

| MI-503 | Murine MLL-AF9 transformed cells | MLL-AF9 | MTT Assay | 220 |

GI50 values represent the concentration of the inhibitor required to cause 50% inhibition of cell growth.

Table 3: In Vivo Efficacy in MLL-Rearranged Leukemia Xenograft Models

| Compound | Xenograft Model | Dosing Regimen | Outcome |

| MI-1481 | MV4;11 disseminated model | Details not publicly available | Markedly inhibits leukemia progression |

| MI-503 | MV4;11 subcutaneous xenograft | 60 mg/kg, once daily | ~8-fold decrease in tumor volume at 35 days |

| MI-463 | MV4;11 subcutaneous xenograft | 35 mg/kg, once daily | ~3-fold decrease in tumor volume at 28 days |

Further detailed in vivo efficacy data for MI-1481, including specific tumor growth inhibition percentages and survival curves, are not extensively available in the public domain.

Experimental Protocols

Fluorescence Polarization (FP) Assay for Menin-MLL1 Interaction

This assay is a common method to screen for and characterize inhibitors of protein-protein interactions.

Principle: The assay measures the change in the polarization of fluorescently labeled MLL1 peptide upon binding to the larger menin protein. Small, unbound fluorescent peptides rotate rapidly, resulting in low polarization. When bound to the larger menin protein, the rotation slows, and the polarization of the emitted light increases. Inhibitors that disrupt this interaction will cause a decrease in fluorescence polarization.

Detailed Methodology:

-

Reagents:

-

Recombinant human menin protein.

-

Fluorescently labeled MLL1 peptide (e.g., with fluorescein).

-

Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).

-

Test compounds (e.g., MI-1481) serially diluted in assay buffer.

-

-

Procedure:

-

Add a fixed concentration of menin protein and fluorescently labeled MLL1 peptide to the wells of a black, low-volume 384-well plate.

-

Add varying concentrations of the test compound to the wells.

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).

-

-

Data Analysis:

-

The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Detailed Methodology:

-

Cell Culture:

-

Culture MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM13) in appropriate media and conditions.

-

-

Procedure:

-

Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

-

Allow the cells to adhere or stabilize for a few hours.

-

Treat the cells with a range of concentrations of MI-1481 or other test compounds. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

The GI50 values are determined by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

In Vivo Xenograft Model of MLL-Rearranged Leukemia

Animal models are crucial for evaluating the in vivo efficacy and therapeutic potential of drug candidates.

Principle: Human leukemia cells are implanted into immunodeficient mice, where they can proliferate and form tumors or disseminate, mimicking the human disease. The effect of the test compound on tumor growth or leukemia progression is then monitored.

Detailed Methodology:

-

Animal Model:

-

Use immunodeficient mice (e.g., NOD/SCID or NSG mice) to prevent rejection of the human cells.

-

-

Cell Implantation:

-

For a subcutaneous model, inject a specific number of leukemia cells (e.g., 5-10 million MV4;11 cells) suspended in a suitable medium (e.g., PBS or Matrigel) into the flank of the mice.

-

For a disseminated model, inject the cells intravenously.

-

-

Treatment:

-

Once tumors are established or leukemia is detectable, randomize the mice into treatment and control groups.

-

Administer MI-1481 or vehicle control via a specific route (e.g., oral gavage) and at a defined dose and schedule.

-

-

Monitoring and Endpoints:

-

For subcutaneous models, measure tumor volume regularly using calipers.

-

For disseminated models, monitor disease progression through methods like bioluminescence imaging (if cells are luciferase-tagged) or by assessing the percentage of human leukemic cells in the peripheral blood or bone marrow.

-

Monitor animal body weight and overall health as indicators of toxicity.

-

The primary endpoints are typically tumor growth inhibition and overall survival.

-

Visualizations

Menin-MLL1 Signaling Pathway and Inhibition by MI-1481

References

MI-1481: A Potent Chemical Probe for the Menin-MLL Interaction in MLL-Rearranged Leukemias

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a generally poor prognosis, particularly in infants. These leukemias are driven by chromosomal translocations involving the KMT2A (formerly MLL) gene, leading to the production of oncogenic MLL fusion proteins. A critical interaction for the leukemogenic activity of these fusion proteins is their association with the nuclear protein menin. The disruption of this menin-MLL interaction has emerged as a promising therapeutic strategy. MI-1481 is a highly potent and specific small-molecule inhibitor of the menin-MLL interaction, serving as a valuable chemical probe to investigate the biology of MLL-r leukemias and as a lead compound for drug development.

This technical guide provides a comprehensive overview of MI-1481, including its biochemical and cellular activity, detailed experimental protocols for its use, and a description of the underlying signaling pathways.

Data Presentation

Table 1: Biochemical and Cellular Activity of MI-1481

| Parameter | Value | Cell Line/System | Comments |

| IC50 (Menin-MLL1 Interaction) | 3.6 nM | Fluorescence Polarization Assay | Demonstrates high-affinity binding to menin and potent disruption of the MLL1 interaction.[1][2] |

| GI50 | 34 nM | Murine bone marrow cells transformed with MLL-AF9 | Indicates potent inhibition of cell growth in a murine MLL-r leukemia model.[1] |

| GI50 | 36 nM | MV4;11 (human, MLL-AF4) | Shows strong anti-proliferative activity in a human MLL-r leukemia cell line.[1] |

| GI50 | 61 nM | MOLM13 (human, MLL-AF9) | Confirms potent activity against another common MLL fusion protein-driven leukemia.[1] |

Table 2: In Vivo Efficacy of Menin-MLL Inhibitors in MLL-r Leukemia Mouse Models

| Compound | Mouse Model | Dosing Regimen | Key Outcomes |

| MI-463 (analog of MI-1481) | MLL-AF9 bone marrow transplantation | 40 mg/kg, twice daily, p.o. | Marked reduction in spleen size and leukemia progression.[1] |

| MI-503 (analog of MI-1481) | MLL-AF9 bone marrow transplantation | Not specified | ~45% increase in median survival.[3] |

| MI-463 (analog of MI-1481) | MLL-AF9 bone marrow transplantation | Not specified | ~70% increase in median survival.[3] |

| MI-463 (analog of MI-1481) | MV4;11 xenograft | 45 mg/kg, twice daily, p.o. | Substantial delay in leukemia progression.[3] |

| MI-503 (analog of MI-1481) | MV4;11 xenograft | 60 mg/kg, twice daily, i.p. | Marked delay in leukemia progression and reduced tumor burden.[3] |

Mandatory Visualization

Caption: Menin-MLL signaling pathway in MLL-rearranged leukemia and the mechanism of action of MI-1481.

Caption: A typical experimental workflow for characterizing a menin-MLL inhibitor like MI-1481.

Experimental Protocols

Fluorescence Polarization (FP) Assay for Menin-MLL1 Interaction

This assay is used to determine the IC50 value of MI-1481 for the inhibition of the menin-MLL1 interaction.

Materials:

-

Recombinant human menin protein

-

Fluorescein-labeled MLL1 peptide (e.g., residues 4-15)

-

Assay buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

-

MI-1481 stock solution in DMSO

-

384-well, low-volume, black, round-bottom plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a serial dilution of MI-1481 in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

-

In each well of the 384-well plate, add:

-

Menin protein to a final concentration of 10 nM.

-

Fluorescein-labeled MLL1 peptide to a final concentration of 5 nM.

-

Varying concentrations of MI-1481 or DMSO vehicle control.

-

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Measure fluorescence polarization using a plate reader with excitation at 485 nm and emission at 525 nm.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

MTT Cell Viability Assay

This assay is used to determine the GI50 (concentration for 50% of maximal inhibition of cell growth) of MI-1481 in leukemia cell lines.

Materials:

-

MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM13)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

MI-1481 stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom plates

-

Microplate spectrophotometer

Procedure:

-

Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Prepare a serial dilution of MI-1481 in complete medium and add 100 µL to the respective wells. The final DMSO concentration should be below 0.5%.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate spectrophotometer.

-

Calculate the GI50 value by plotting the percentage of cell viability against the log concentration of MI-1481 and fitting the data to a dose-response curve.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to investigate the effect of MI-1481 on the binding of menin and MLL fusion proteins to the promoter regions of their target genes.

Materials:

-

MLL-rearranged leukemia cells (e.g., MV4;11)

-

Formaldehyde (37%)

-

Glycine

-

Lysis buffer (e.g., RIPA buffer)

-

Antibodies against menin, MLL (N-terminus), and IgG control

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Primers for qPCR targeting the promoter regions of HOXA9 and MEIS1

-

qPCR master mix and instrument

Procedure:

-

Treat MLL-rearranged leukemia cells with MI-1481 or DMSO for a specified time (e.g., 24-48 hours).

-

Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Pre-clear the chromatin with protein A/G magnetic beads.

-

Incubate the chromatin overnight at 4°C with antibodies against menin, MLL, or IgG control.

-

Capture the antibody-protein-DNA complexes with protein A/G magnetic beads.

-

Wash the beads to remove non-specific binding.

-

Elute the complexes and reverse the crosslinks by incubating at 65°C overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

Perform qPCR using primers specific for the promoter regions of target genes to quantify the amount of immunoprecipitated DNA. The results are typically expressed as a percentage of the input DNA.

Conclusion

MI-1481 is a powerful and selective chemical probe for studying the menin-MLL interaction, a key dependency in MLL-rearranged leukemias. Its high potency in biochemical and cellular assays, coupled with its demonstrated in vivo efficacy in preclinical models, underscores the therapeutic potential of targeting this protein-protein interaction. The experimental protocols provided in this guide offer a framework for researchers to utilize MI-1481 to further elucidate the molecular mechanisms of MLL-r leukemogenesis and to evaluate novel therapeutic strategies.

References

Therapeutic Potential of MI-1481 in Acute Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic potential of MI-1481, a potent small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction, in the context of Acute Myeloid Leukemia (AML). This document details the mechanism of action, preclinical efficacy, and relevant experimental protocols to facilitate further research and development in this area.

Introduction to MI-1481 and its Target in AML

Acute Myeloid Leukemia is a heterogeneous hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases, particularly those with rearrangements of the KMT2A gene (formerly known as MLL) or mutations in the NPM1 gene, are dependent on the protein-protein interaction between Menin and the MLL1 protein for leukemogenesis. This interaction is critical for the aberrant expression of key downstream target genes, including HOXA9 and MEIS1, which drive the proliferation and block the differentiation of leukemic blasts.

MI-1481 is a highly potent and specific small molecule inhibitor designed to disrupt the Menin-MLL1 interaction. By binding to Menin, MI-1481 allosterically prevents its association with MLL1, leading to the downregulation of the leukemogenic gene expression program and subsequent differentiation of AML cells.

Mechanism of Action of MI-1481

MI-1481 targets the Menin-MLL1 protein-protein interaction, which is a critical node in the pathogenesis of MLL-rearranged and NPM1-mutated AML. The binding of MLL1 fusion proteins to Menin is essential for their recruitment to chromatin and the subsequent activation of target genes like HOXA9 and MEIS1. These transcription factors are crucial for maintaining the self-renewal and undifferentiated state of leukemic stem cells.

By inhibiting the Menin-MLL1 interaction, MI-1481 effectively reverses this oncogenic gene expression signature. This leads to a decrease in the proliferation of leukemic cells and induces their differentiation into mature myeloid cells, thereby offering a targeted therapeutic strategy for these specific AML subtypes.

Caption: MI-1481 disrupts the Menin-MLL1 interaction, inhibiting leukemogenesis.

Preclinical Efficacy of MI-1481

In Vitro Activity

MI-1481 has demonstrated potent and selective activity against AML cell lines harboring MLL rearrangements. The inhibitory concentration (IC50) for the Menin-MLL1 interaction is in the low nanomolar range, highlighting its high potency.

| Parameter | Value | Reference |

| Target | Menin-MLL1 Interaction | [1] |

| IC50 | 3.6 nM | [1] |

Table 1: In Vitro Potency of MI-1481

The cytotoxic effects of MI-1481 are selective for AML cells dependent on the Menin-MLL1 interaction.

| Cell Line | Genotype | Effect of MI-1481 |

| MOLM13 | MLL-AF9 | Growth Inhibition |

| MV-4-11 | MLL-AF4 | Growth Inhibition |

| K562 | MLL-wildtype (BCR-ABL1) | No Significant Inhibition |

| U937 | MLL-wildtype | No Significant Inhibition |

Table 2: Cellular Activity of MI-1481 in AML Cell Lines

On-Target Activity: Gene Expression Modulation

Treatment of MLL-rearranged AML cells with MI-1481 leads to a significant downregulation of key MLL fusion protein target genes.

| Gene | Effect of MI-1481 Treatment |

| HOXA9 | Downregulation |

| MEIS1 | Downregulation |

| DLX2 | Downregulation |

Table 3: Effect of MI-1481 on MLL Target Gene Expression

In Vivo Efficacy

While specific quantitative in vivo efficacy data for MI-1481 is not extensively available in the public domain, the foundational study by Borkin et al. reports "pronounced activity... in vivo in MLL leukemia models". To illustrate the potential of this class of inhibitors, data from structurally related and well-characterized Menin-MLL inhibitors, MI-463 and MI-503, are presented. These compounds have demonstrated significant anti-leukemic activity in preclinical xenograft models.

| Compound | Animal Model | Dosing | Efficacy | Reference |

| MI-503 | MV-4-11 Xenograft | 60 mg/kg, i.p., once daily | >80% tumor growth inhibition | |

| MI-463 | MV-4-11 Xenograft | 35 mg/kg, i.p., once daily | Significant tumor growth inhibition | |

| MI-503 | MLL-AF9 leukemia model | 100 mg/kg, p.o., once daily | Increased median survival by 45% | |

| MI-463 | MLL-AF9 leukemia model | 100 mg/kg, p.o., once daily | Increased median survival by 70% |

Table 4: In Vivo Efficacy of Precursor Menin-MLL Inhibitors

Experimental Protocols

Cell Viability Assay

This protocol outlines a general procedure for assessing the effect of MI-1481 on the viability of AML cell lines.

Caption: A typical workflow for determining the IC50 of MI-1481 in AML cell lines.

Methodology:

-

Cell Culture: AML cell lines (e.g., MV-4-11, MOLM13) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well.

-

Compound Treatment: MI-1481 is serially diluted in culture medium and added to the wells to achieve a range of final concentrations. A vehicle control (e.g., DMSO) is also included.

-

Incubation: Plates are incubated for 72 hours.

-

Viability Assessment: Cell viability is determined using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.

-

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis (e.g., log(inhibitor) vs. response).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol describes the measurement of target gene expression changes in response to MI-1481 treatment.

Methodology:

-

Cell Treatment: AML cells are treated with MI-1481 at a specified concentration (e.g., 1 µM) or vehicle control for a defined period (e.g., 48 hours).

-

RNA Extraction: Total RNA is isolated from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qRT-PCR: The relative expression levels of target genes (HOXA9, MEIS1) and a reference gene (e.g., GAPDH, ACTB) are quantified using a real-time PCR system with a SYBR Green-based or probe-based detection method.

-

Primer Design: Primers for the target and reference genes should be designed to span an exon-exon junction to avoid amplification of genomic DNA.

-

Reaction Setup: A typical reaction mixture includes cDNA template, forward and reverse primers, and a qPCR master mix.

-

Thermal Cycling: The PCR program typically consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method, where the expression of the target gene is normalized to the reference gene and then to the vehicle-treated control.

AML Xenograft Mouse Model

This protocol provides a general framework for evaluating the in vivo efficacy of MI-1481 in a xenograft model of MLL-rearranged AML.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human cells.

-

Cell Implantation: Human MLL-rearranged AML cells (e.g., 5 x 10^6 MV-4-11 cells) are injected intravenously or subcutaneously into the mice.

-

Tumor Establishment: For subcutaneous models, tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). For intravenous models, engraftment is confirmed by bioluminescence imaging (if using luciferase-expressing cells) or flow cytometry of peripheral blood.

-

Drug Administration: Once tumors are established, mice are randomized into treatment and control groups. MI-1481 is administered via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle solution.

-

Efficacy Assessment:

-

Tumor Growth: For subcutaneous models, tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor growth inhibition is calculated at the end of the study.

-

Survival: The overall survival of the mice in each group is monitored and analyzed using Kaplan-Meier curves.

-

Leukemic Burden: For intravenous models, the percentage of human CD45+ cells in the peripheral blood, bone marrow, and spleen is quantified by flow cytometry at the end of the study.

-

-

Toxicity Assessment: The body weight of the mice is monitored regularly as a general indicator of toxicity. At the end of the study, major organs may be collected for histological analysis.

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Conclusion

MI-1481 is a highly potent and selective inhibitor of the Menin-MLL1 interaction with demonstrated preclinical activity against MLL-rearranged AML. Its ability to specifically target a key driver of leukemogenesis in this AML subset, leading to cell growth inhibition and differentiation, underscores its significant therapeutic potential. Further preclinical and clinical investigations are warranted to fully elucidate the efficacy and safety of MI-1481 as a novel targeted therapy for this high-risk leukemia. This guide provides a foundational understanding and practical protocols to aid in the continued research and development of MI-1481 and similar Menin-MLL inhibitors.

References

Specificity of MI-1481 for Menin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-1481 is a potent and selective small-molecule inhibitor of the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) proteins. This interaction is a critical driver in a subset of acute leukemias characterized by MLL gene rearrangements (MLL-r) and mutations in the nucleophosmin 1 (NPM1) gene. By disrupting the menin-MLL complex, MI-1481 offers a targeted therapeutic strategy to reverse the oncogenic gene expression program driven by MLL fusion proteins, leading to differentiation and inhibition of leukemic cell growth. This technical guide provides an in-depth overview of the specificity of MI-1481 for menin, including quantitative binding data, detailed experimental protocols, and an exploration of its mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and selectivity of MI-1481.

Table 1: In Vitro Binding Affinity and Potency of MI-1481

| Parameter | Value | Description |

| IC50 (Menin-MLL1) | 3.6 nM[1] | Concentration of MI-1481 required to inhibit 50% of the menin-MLL1 interaction in a biochemical assay. |

| Kd (Menin) | ~9 nM | Dissociation constant for the binding of MI-1481 to menin, indicating high binding affinity. |

Table 2: Cellular Activity of MI-1481 in Leukemia Cell Lines

| Cell Line | MLL Status | GI50 | Description |

| MOLM-13 | MLL-AF9 rearrangement | 61 nM | Growth inhibition of a human acute myeloid leukemia (AML) cell line with an MLL rearrangement. |

| MV4-11 | MLL-AF4 rearrangement | 36 nM | Growth inhibition of a human biphenotypic B myelomonocytic leukemia cell line with an MLL rearrangement. |

| K562 | No MLL rearrangement | > 6 μM[1] | Lack of significant growth inhibition in a human chronic myelogenous leukemia cell line without an MLL rearrangement, demonstrating selectivity. |

| U937 | No MLL rearrangement | > 6 μM[1] | Lack of significant growth inhibition in a human histiocytic lymphoma cell line without an MLL rearrangement, further demonstrating selectivity. |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and information gathered from public sources.

Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the IC50 value of MI-1481 for the menin-MLL1 interaction.

-

Principle: The assay measures the change in polarization of a fluorescently labeled MLL peptide upon binding to the larger menin protein. Unlabeled inhibitors compete with the fluorescent peptide for binding to menin, causing a decrease in fluorescence polarization.

-

Materials:

-

Recombinant human menin protein

-

Fluorescein-labeled MLL-derived peptide (e.g., a peptide encompassing the MLL1 binding motif)

-

MI-1481

-

Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20)

-

Black, low-volume 384-well plates

-

-

Procedure:

-

Prepare a solution of menin protein and the fluorescently labeled MLL peptide in the assay buffer. The concentrations should be optimized to yield a stable and significant polarization signal.

-

Serially dilute MI-1481 in the assay buffer.

-

In a 384-well plate, add the menin/fluorescent peptide solution to wells containing the serially diluted MI-1481 or vehicle control (DMSO).

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.

-

The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

-

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the dissociation constant (Kd) of MI-1481 binding to menin.

-

Principle: ITC directly measures the heat released or absorbed during a binding event. By titrating a ligand (MI-1481) into a solution containing a macromolecule (menin), the binding affinity, stoichiometry, and thermodynamic parameters of the interaction can be determined.

-

Materials:

-

Recombinant human menin protein

-

MI-1481

-

Dialysis Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl)

-

-

Procedure:

-

Dialyze the menin protein and dissolve MI-1481 in the same dialysis buffer to minimize heat of dilution effects.

-

Degas both solutions immediately before the experiment.

-

Load the menin solution into the sample cell of the ITC instrument and the MI-1481 solution into the titration syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of injections of MI-1481 into the menin solution, measuring the heat change after each injection.

-

The resulting data are fitted to a suitable binding model to determine the Kd, enthalpy (ΔH), and stoichiometry (n) of the interaction.

-

Cell Viability (MTT) Assay

This assay is used to determine the growth inhibitory (GI50) effects of MI-1481 on leukemia cell lines.

-

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Leukemia cell lines (e.g., MOLM-13, MV4-11, K562, U937)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

MI-1481

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

-

Procedure:

-

Seed the leukemia cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).

-

Treat the cells with a serial dilution of MI-1481 or vehicle control (DMSO) for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow for formazan crystal formation.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

The GI50 value is calculated by plotting the percentage of cell viability against the log concentration of MI-1481 and fitting the data to a dose-response curve.

-

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the effect of MI-1481 on the expression of MLL target genes, such as HOXA9 and MEIS1.

-

Principle: This technique quantifies the amount of a specific mRNA transcript in a sample. The mRNA is first reverse-transcribed into complementary DNA (cDNA), which is then amplified in a real-time PCR reaction using gene-specific primers and a fluorescent probe or dye.

-

Materials: